![molecular formula C8H6N4O6 B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2](/img/structure/B29681.png)
4-Hydroxynitrofurantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxynitrofurantoin is a derivative of nitrofurantoin, a well-known antibiotic used primarily for the treatment of urinary tract infections. This compound is characterized by the presence of a hydroxyl group attached to the nitrofurantoin molecule, which enhances its solubility and potentially its pharmacokinetic properties. The chemical structure of this compound includes a furan ring, a nitro group, and a hydantoin moiety, making it a member of the nitrofuran class of antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl acetal with hydantoin in the presence of a base, followed by hydrolysis to yield 4-Hydroxynitrofurantoin . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques such as reverse osmosis membrane reactions and mechanochemistry are employed to enhance efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxynitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted nitrofurantoin derivatives
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Mechanism of Action:
4-Hydroxynitrofurantoin operates through the inhibition of bacterial enzyme systems. It is activated by nitroreductase enzymes found in bacteria, leading to the formation of reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis. This mechanism is crucial for its effectiveness against a variety of pathogens, particularly those causing UTIs.
Clinical Use:
The primary application of this compound remains in the treatment of uncomplicated UTIs. Its effectiveness is enhanced in acidic urine conditions, making it particularly suitable for this application .
Molecular Docking Studies
Recent studies have employed molecular docking techniques to investigate the binding affinities and interactions of this compound with various bacterial proteins. For instance, a study reported a binding affinity score of -8.3 kcal/mol when docked with E. coli nitroreductase, indicating a strong interaction that could be leveraged for drug design .
Table 1: Molecular Docking Results
Compound | Binding Affinity (kcal/mol) |
---|---|
Hydroxymethyl nitrofurantoin | -8.8 |
Nitrofurantoin | -8.1 |
This compound | -8.3 |
Furazolidone | -7.6 |
This table summarizes the binding affinities of various nitrofuran derivatives, highlighting the potential of this compound as a candidate for further development.
Toxicological Studies
Safety Profile:
Toxicological evaluations have shown that this compound has a no observed adverse effect level (NOAEL) around 120 mg/kg body weight per day in animal models . However, studies have indicated potential reproductive toxicity and effects on spermatogenesis at lower doses, necessitating careful consideration in clinical applications.
Carcinogenicity Assessments:
Research has provided limited evidence regarding the carcinogenicity of nitrofuran derivatives, including this compound. The CONTAM Panel noted that while some effects were observed at doses as low as 10 mg/kg body weight per day, definitive conclusions regarding carcinogenic risk remain inconclusive .
Future Research Directions
Drug Development:
The promising antimicrobial properties and molecular docking results suggest that this compound could be further explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.
Combination Therapies:
Investigating the efficacy of this compound in combination with other antibiotics may enhance its therapeutic potential and reduce the likelihood of resistance development.
Expanded Applications:
Future studies could also explore its applications beyond UTIs, including its potential use against other bacterial infections and its role in treating conditions like tuberculosis or as an anticancer agent due to its ability to induce DNA damage in rapidly dividing cells .
Wirkmechanismus
The mechanism of action of 4-Hydroxynitrofurantoin involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit several bacterial enzymes, including those involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach reduces the likelihood of bacterial resistance development .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: The parent compound, widely used for urinary tract infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 4-Hydroxynitrofurantoin is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved efficacy and reduced side effects compared to its parent compound, nitrofurantoin .
Eigenschaften
CAS-Nummer |
76644-41-2 |
---|---|
Molekularformel |
C8H6N4O6 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2- |
InChI-Schlüssel |
FVAPZVJUBYDZAT-MBXJOHMKSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Key on ui other cas no. |
76644-41-2 |
Synonyme |
1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.